molecular formula C8H6F2O2 B1319548 3,5-Difluoro-2-methylbenzoic acid CAS No. 1003710-06-2

3,5-Difluoro-2-methylbenzoic acid

Cat. No. B1319548
M. Wt: 172.13 g/mol
InChI Key: PTGLKDIYYKDEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-2-methylbenzoic acid is represented by the InChI code: 1S/C8H6F2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) . This indicates that the compound has a benzene ring with two fluorine atoms and one methyl group attached to it, along with a carboxylic acid group.

Scientific Research Applications

Solubility and Chemical Properties

3,5-Difluoro-2-methylbenzoic acid's solubility in organic solvents like alcohol and alkyl acetate at 298.15 K has been studied, showing its interaction with various solvents. This research has significant implications in understanding the chemical properties and solubility behavior of this compound in different environments (Ye et al., 2011).

Coordination Polymers

The compound's ability to form coordination polymers when combined with cobalt complexes and 4,4'-bipyridine has been observed. These polymers exhibit different structural patterns depending on the solvents used in the synthesis process, indicating potential applications in materials science and molecular self-assembly (Pedireddi & Varughese, 2004).

Thermal Decomposition

Studies on the thermal decomposition of 3,5-dinitro-4-methylbenzoic acid, a related compound, provide insights into its stability and decomposition patterns under different temperatures. This research is crucial for applications that require thermal processing of the compound (Sanchirico, 2015).

Hydrogen Bond Mediated Networks

Research indicates that 3,5-dinitro-4-methylbenzoic acid can form supramolecular assemblies through hydrogen bonding. These assemblies have potential applications in the development of novel materials and chemical sensors (Varughese & Pedireddi, 2005).

Ionization and Thermodynamic Properties

The ionization properties and thermodynamics of difluorobenzoic acids, including 3,5-difluoro-2-methylbenzoic acid, have been investigated. Such studies are essential for understanding the compound's behavior in various chemical processes and its potential applications in pharmaceuticals and chemical synthesis (Strong et al., 1987).

Layered Structures and Host-Guest Chemistry

3,5-Dinitro-4-methylbenzoic acid has been shown to form layered structures and cocrystals, which can incorporate other molecules. This property is significant for the development of molecular sieves, drug delivery systems, and catalysts (Pedireddi et al., 1998).

Synthesis Processes

Research on the preparation of compounds like 3,5-difluorophenylacetic acid from related chemicals provides insights into the synthetic routes and methodologies for producing derivatives of 3,5-difluoro-2-methylbenzoic acid. This information is vital for chemical manufacturing and pharmaceutical industries (Lin Yuan-bin, 2007).

Safety And Hazards

The safety data sheet for 3,5-Difluoro-2-methylbenzoic acid suggests that it may cause skin irritation and serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

3,5-difluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGLKDIYYKDEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602585
Record name 3,5-Difluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-methylbenzoic acid

CAS RN

1003710-06-2
Record name 3,5-Difluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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